molecular formula C15H16I3NO3 B1209618 Iolidonic acid CAS No. 21766-53-0

Iolidonic acid

货号 B1209618
CAS 编号: 21766-53-0
分子量: 639.01 g/mol
InChI 键: MJGWMPWEXXUAPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zoledronic acid, also known as zoledronate, is a medication used to treat a number of bone diseases. These include osteoporosis, high blood calcium due to cancer, bone breakdown due to cancer, Paget’s disease of bone, and Duchenne muscular dystrophy (DMD) .


Synthesis Analysis

Zoledronic acid is a nitrogen-containing bisphosphonate similar to ibandronic acid, minodronic acid, and risedronic acid . A new simple one-pot synthesis of zoledronic acid has been developed, which uses methanesulfonic acid as a solubilizer without isolating the imidazol-1-yl-acetic acid or its salt derivative during the reaction progress .


Molecular Structure Analysis

The monoclinic and triclinic conformations of Zoledronic acid in the gas and aqueous phases were optimized at the B3LYP/6-311++G** level . The ionic structure of radiolabeled [68Ga]Ga-NODAGA-pamidronic acid has the ability to improve the blood clearance and may exert good renal excretion, enhance the bone-to-background ratio, and consequently the final image quality .


Chemical Reactions Analysis

Zoledronic acid is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .

科学研究应用

1. Anti-inflammatory Properties

Chelidonic acid (CA) exhibits significant anti-inflammatory effects. It has been found to inhibit the production of interleukin-6 (IL-6) and the expression of IL-6 mRNA, which are key components in inflammatory responses. Additionally, CA suppresses the activation and expression of caspase-1, further contributing to its anti-inflammatory properties. These findings suggest CA's potential as a therapeutic molecule in treating mast cell-mediated inflammatory diseases (Shin et al., 2011).

2. Immunomodulatory Effects

Research has shown that chelidonic acid possesses immunomodulatory effects. It can prevent mast cell degranulation, reduce blood eosinophil counts, and lower serum IgE levels, which are important in allergic responses. Chelidonic acid also inhibits histamine release and impacts adaptive immunity by affecting antibody production and cell-mediated immunity. These findings highlight its potential therapeutic role in treating allergic disorders (Singh et al., 2016).

3. Antidepressant Effects

Studies indicate that chelidonic acid may have antidepressant-like effects. It has been observed to decrease immobility time in forced swimming tests, a marker of depressive behavior in animal models. The compound also increases the expression of brain-derived neurotrophic factor and neurotransmitter levels in the hippocampus, which are associated with depression regulation. These findings suggest that chelidonic acid could be a potential treatment for depression, especially in cases associated with inflammation (Jeong et al., 2016).

4. Osteogenic Properties

Chelidonic acid has been identified as a compound with potential osteogenic activity. It can form complex compounds that act as delivery systems for osteoprotective micro- and macroelements. For instance, calcium chelidonate shows pronounced osteogenic activity, stimulating the viability and differentiation of mesenchymal stem cells and enhancing extracellular matrix mineralization. This suggests its applicability in developing treatments for musculoskeletal system disorders (Miroshnichenko et al., 2022).

安全和危害

Zoledronic acid may damage fertility or the unborn child. Common adverse effects include nausea, vomiting, gastrointestinal irritation, fatigue, decreased red blood cell count (anemia), constipation, fever, shortness of breath (dyspnea), and bone pain .

未来方向

Zoledronic acid is given once a year as an intravenous (IV) infusion to treat osteoporosis. It is also given every two years as an IV infusion to prevent osteoporosis. Zoledronic acid increases bone density and reduces the incidence of the spine and non-spine fractures, including hip fractures . The reasons why zoledronic acid is effective in improving osteoporosis are that it can inhibit osteoclast differentiation and induce osteoclast apoptosis, thus suppressing bone resorption and increasing bone density .

属性

IUPAC Name

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGWMPWEXXUAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865013
Record name 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iolidonic acid

CAS RN

21766-53-0
Record name Iolidonic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOLIDONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iolidonic acid
Reactant of Route 2
Iolidonic acid
Reactant of Route 3
Iolidonic acid
Reactant of Route 4
Iolidonic acid
Reactant of Route 5
Iolidonic acid
Reactant of Route 6
Iolidonic acid

Citations

For This Compound
3
Citations
CT Peng - Burger's Medicinal Chemistry and Drug Discovery, 2003 - ds.amu.edu.et
Radiocontrast agents delineate body organs and tissues against their immediate environment during fluoroscopic or roentgenographic examination. They function by renderingthe …
Number of citations: 1 ds.amu.edu.et
R Banerjee, L Huang - Burger's Medicinal Chemistry and Drug …, 2003 - ds.amu.edu.et
In the post-genome era, many defective genes responsible for various disease phenotypes have already been or will soon be discovered. Introduction of the normal genes effectively …
Number of citations: 3 ds.amu.edu.et
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。